molecular formula C16H15BrClN3O3 B423199 3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde semicarbazone

3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde semicarbazone

Cat. No.: B423199
M. Wt: 412.7g/mol
InChI Key: IHBCSMHSFZLUJU-DNTJNYDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde semicarbazone is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, chlorine, and methoxy functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde semicarbazone typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Methoxylation: Addition of a methoxy group to the benzene ring.

    Chlorobenzylation: Attachment of a chlorobenzyl group via an ether linkage.

    Hydrazinecarboxamide Formation: Condensation of the benzylidene intermediate with hydrazinecarboxamide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to optimize the process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde semicarbazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde semicarbazone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde semicarbazone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-{3-bromo-4-[(4-methylbenzyl)oxy]-5-methoxybenzylidene}hydrazinecarboxamide
  • (2E)-2-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}hydrazinecarboxamide

Uniqueness

The presence of bromine, chlorine, and methoxy groups in 3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde semicarbazone distinguishes it from similar compounds

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H15BrClN3O3

Molecular Weight

412.7g/mol

IUPAC Name

[(E)-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]methylideneamino]urea

InChI

InChI=1S/C16H15BrClN3O3/c1-23-14-7-11(8-20-21-16(19)22)6-13(17)15(14)24-9-10-2-4-12(18)5-3-10/h2-8H,9H2,1H3,(H3,19,21,22)/b20-8+

InChI Key

IHBCSMHSFZLUJU-DNTJNYDQSA-N

SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)N)Br)OCC2=CC=C(C=C2)Cl

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)N)Br)OCC2=CC=C(C=C2)Cl

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)N)Br)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

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